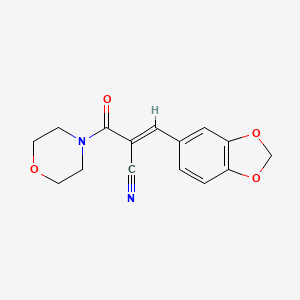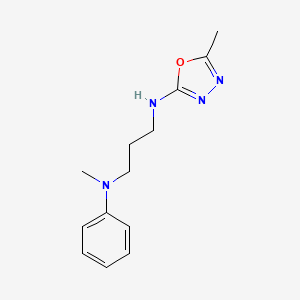![molecular formula C19H22N4S B5642640 3-cyclopropyl-5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,4-triazole](/img/structure/B5642640.png)
3-cyclopropyl-5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-cyclopropyl-5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,4-triazole often involves multi-step chemical reactions that lead to the formation of the desired heterocyclic framework. These synthesis routes may include the cyclization of thiosemicarbazides, the use of xanthate as an intermediate in radical additions, and the subsequent elaboration of the products through both radical and ionic processes (Qin & Zard, 2015).
Molecular Structure Analysis
Molecular structure analysis of triazole derivatives reveals significant insights into their geometrical configuration and electron density distribution. The non-planarity of these molecules is a common feature, as indicated by dihedral angles between heteroaryl rings. This structural characteristic impacts the electronic properties of the compounds, including π-electron delocalization within the triazole ring, which is crucial for understanding their reactivity and interactions (Boechat et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving triazole derivatives often include nucleophilic substitution reactions, cycloadditions, and radical-mediated transformations. These reactions are pivotal in extending the chemical diversity of triazole-based compounds and exploring their potential applications. The reactivity patterns of these compounds are influenced by the electronic nature of the triazole ring and its substituents, dictating their participation in various chemical processes (Swamy et al., 2006).
Propiedades
IUPAC Name |
5-[2-[5-cyclopropyl-2-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-14-17(24-13-20-14)9-10-18-21-19(16-7-8-16)22-23(18)12-11-15-5-3-2-4-6-15/h2-6,13,16H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYUPVXHEILQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC2=NC(=NN2CCC3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B5642576.png)
![2-(2,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5642584.png)

![4'-{[(dimethylamino)carbonyl]amino}-6-methoxy-N-methylbiphenyl-3-carboxamide](/img/structure/B5642596.png)

![methyl 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5642624.png)
![3-[(diethylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5642627.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-3-pyridinylurea](/img/structure/B5642647.png)
![9-(N-methyl-L-valyl)-2-(4-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5642659.png)
![2-ethyl-4-phenyl-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5642665.png)
![{3-(3-methyl-2-buten-1-yl)-1-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinyl}methanol](/img/structure/B5642677.png)
![N-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylmethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5642690.png)
